Glucopyranoside, 4-hydroxy-2-methoxyphenyl, beta-D-(8CI); 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside

Description

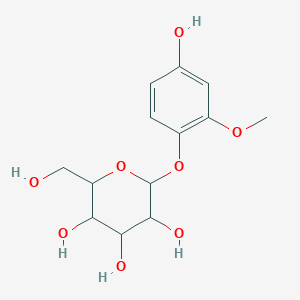

4-Hydroxy-2-methoxyphenyl β-D-glucopyranoside (CAS: n/a; systematic name: β-D-glucopyranoside of 4-hydroxy-2-methoxyphenol) is a phenolic glycoside characterized by a β-D-glucose unit linked via a glycosidic bond to a 4-hydroxy-2-methoxyphenyl aglycone. This compound is naturally occurring in plants such as Premna subscandens and wheat germ (Triticum aestivum), where it contributes to antioxidant defense mechanisms . Its structure distinguishes it from other phenolic glucosides due to the unique positioning of the hydroxyl (C4) and methoxy (C2) groups on the aromatic ring, which directly influence its physicochemical properties and bioactivity .

Properties

IUPAC Name |

2-(4-hydroxy-2-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8/c1-19-8-4-6(15)2-3-7(8)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEHRPZXRYZMDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula : C13H18O8

- Molecular Weight : 302.28 g/mol

- PubChem CID : 72744980

- IUPAC Name : 2-(4-hydroxy-2-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

- Standard InChI : InChI=1S/C13H18O8/c1-19-8-4-6(15)2-3-7(8)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3

- Standard InChIKey : LWEHRPZXRYZMDC-UHFFFAOYSA-N

- Canonical SMILES : COC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O.

Analysis and Characterization

After synthesis, the compound can be analyzed and characterized using various techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR to confirm the structure.

- Mass Spectrometry (MS) : LC-MS or LC-TOF-MS for molecular weight confirmation.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment and separation.

Data Table: Chemical Properties and Identifiers

| Property/Identifier | Value/Description |

|---|---|

| Molecular Formula | C13H18O8 |

| Molecular Weight | 302.28 g/mol |

| PubChem CID | 72744980 |

| IUPAC Name | 2-(4-hydroxy-2-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C13H18O8/c1-19-8-4-6(15)2-3-7(8)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3 |

| Standard InChIKey | LWEHRPZXRYZMDC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

Reduction: The methoxy group can be reduced to a hydroxyl group.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Alkylated or acylated glucopyranosides.

Scientific Research Applications

4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex glucan oligosaccharides.

Biology: Exhibits ice recrystallization inhibitory activity, which is useful in cryopreservation.

Medicine: Potential therapeutic agent due to its antioxidant properties.

Industry: Used in the formulation of natural products and cosmetics.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside involves its interaction with molecular targets such as lipoxygenase (LOX). It inhibits the activity of LOX, thereby reducing the formation of pro-inflammatory leukotrienes. This action is mediated through the binding of the compound to the active site of the enzyme, blocking its catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical profiles of 4-hydroxy-2-methoxyphenyl β-D-glucopyranoside can be contextualized by comparing it to analogous phenolic and non-phenolic glycosides. Key structural and functional differences are outlined below.

Positional Isomers of Methoxy/Hydroxy-Substituted Phenyl Glucosides

Compounds with varying substitution patterns on the phenyl ring exhibit distinct bioactivities:

- 4-Hydroxy-3-methoxyphenyl β-D-glucopyranoside (e.g., from Leea asiatica): The methoxy group at C3 instead of C2 reduces antioxidant efficacy compared to the target compound. In wheat germ, derivatives like 4-hydroxy-3-methoxyphenyl β-D-glucopyranosyl oligosaccharides showed moderate radical scavenging activity, whereas the 4-hydroxy-2-methoxy analog (compound 7 in wheat germ) demonstrated superior Trolox-equivalent antioxidant capacity (TEAC) values .

Table 1: Antioxidant Activity of Selected Phenyl Glucosides

Glucosides with Non-Phenolic Aglycones

- Naphthyl Glucosides: 4-Hydroxy-1-naphthalenyl β-D-glucopyranoside (from Ilex hainanensis) shares a β-D-glucose linkage but features a naphthalene aglycone. This structural difference confers higher lipophilicity, enhancing membrane permeability but reducing water solubility compared to the target compound .

- Flavonoid Glucosides: Kaempferol 3-O-β-glucopyranoside (from Ficaria verna) and quercetin 3-O-β-glucopyranoside (from Ixeris dentata) exhibit broader metabolic effects, including anti-inflammatory and anti-glycation activities, due to their flavonoid cores. However, their larger molecular weights may impede passive diffusion across biological barriers .

Table 2: Physicochemical Properties of Selected Glucosides

| Compound | Aglycone Type | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL) |

|---|---|---|---|---|

| 4-Hydroxy-2-methoxyphenyl β-D-glucopyranoside | Phenolic | 316.3 | -0.7 | 12.3 ± 1.5 |

| 4-Hydroxy-1-naphthalenyl β-D-glucopyranoside | Naphthalene | 330.3 | 1.2 | 4.8 ± 0.6 |

| Kaempferol 3-O-β-glucopyranoside | Flavonoid | 448.4 | -1.5 | 8.9 ± 1.1 |

*Predicted using ChemAxon software.

Oligoglycosides vs. Monoglycosides

The degree of glycosylation significantly impacts bioactivity:

- Despite this, oligomers in wheat germ retained high antioxidant activity, suggesting synergistic interactions with enzymes or membranes .

- Monoglycosides: The target compound’s single glucose unit balances solubility and bioavailability, making it more effective in free radical scavenging than bulkier analogs .

Biological Activity

4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside, also known as Glucopyranoside, 4-hydroxy-2-methoxyphenyl, beta-D-(8CI), is a phenolic glycoside that has garnered attention in the field of pharmacology due to its diverse biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside is with a molecular weight of approximately 244.2 g/mol. The compound features a methoxy group and a hydroxyl group on the aromatic ring, contributing to its biological properties.

Antioxidant Activity

Research indicates that 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Studies have shown that this glycoside possesses antimicrobial activity against various bacterial strains. Its efficacy against pathogens indicates its potential as a natural preservative or therapeutic agent in treating infections.

Neuroprotective Effects

Recent investigations suggest that 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The compound appears to inhibit the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's pathology.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Alzheimer's Disease

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside in a transgenic mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to untreated controls.

The biological activities of 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups allows for effective scavenging of reactive oxygen species (ROS).

- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Modulation of Signaling Pathways : It may modulate signaling pathways related to cell survival and apoptosis, contributing to its neuroprotective effects.

Q & A

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plant extracts)?

- Methodological Answer : Optimize SPE cleanup (C18 cartridges) to remove interfering phenolics. Use HILIC-UPLC with charged aerosol detection (CAD) for quantification. Validate with spike-recovery tests (80–120% acceptable range) and matrix-matched calibration curves .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.